molecular formula C12H11ClN2O4 B5516608 (5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5516608
M. Wt: 282.68 g/mol
InChI Key: PJBOFNGACMFHRO-XBXARRHUSA-N
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Description

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione is 282.0407345 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Derivatives of 5-substituted-2,4-thiazolidinedione, including those with arylidene groups such as 3,4-dimethoxybenzylidene, have been synthesized and found to possess a broad spectrum of biological activities. The synthesis of these derivatives involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones, with their structures confirmed by various spectroscopic methods and, in some cases, crystal structure analysis. These compounds have been explored for their potential in various biological applications due to their structural characteristics and activities (Popov-Pergal et al., 2010).

Antidepressant Activity

Another study focused on the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, showing potential antidepressant activity. This work highlights the process of catalytic hydrogenation of the corresponding benzylidene compound and evaluates its effects in mice, presenting a mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).

Anti-inflammatory and Analgesic Activities

Research on imidazolyl acetic acid derivatives synthesized from a similar core structure demonstrated significant anti-inflammatory and analgesic activities. This study provided valuable insights into the structural elements required for biological efficacy, showcasing the therapeutic potential of such compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Catalytic Applications and Structural Analysis

Further, studies on the synthesis and characterization of metal complexes containing imidazol-2-ylidene derivatives, including silver(I) and gold(I) complexes, have been conducted. These complexes have been analyzed for their potential catalytic applications and structural properties, indicating the versatility of such compounds in catalysis and material science (Gaillard et al., 2009).

Future Directions

The future directions for research on 5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-imidazolidinedione are not clear at this time . Further studies would be needed to fully understand its properties and potential applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-18-9-5-6(3-7(13)10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBOFNGACMFHRO-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.